Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)
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Overview
Description
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) is a nitrogen-containing heterocyclic compound. . The structure of this compound includes a seven-membered azepine ring fused with a pyrazole ring, making it a unique and interesting molecule for research and development.
Preparation Methods
The synthesis of Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) can be achieved through various methods. One common approach involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst . This reaction can be carried out using either microwave-assisted or conventional heating methods, both of which provide efficient procedures with mild reaction conditions . The microwave-assisted method is particularly advantageous due to its shorter reaction times and higher yields.
Chemical Reactions Analysis
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazole or azepine rings .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antioxidant and antibacterial properties . In medicine, it is being explored for its potential use in the development of new drugs, particularly for the treatment of bacterial infections .
Mechanism of Action
The mechanism of action of Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors in the body, potentially inhibiting bacterial growth by interfering with essential biological processes . The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that the compound may inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) can be compared to other similar compounds, such as pyrazolo[3,4-b]benzazepine and dipyrazolo[3,4-b:4’,3’-f]azepines . These compounds share similar structural features, such as the fused pyrazole and azepine rings, but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C13H22N4 |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
3-(1-methylpiperidin-3-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C13H22N4/c1-17-8-4-5-10(9-17)12-11-6-2-3-7-14-13(11)16-15-12/h10H,2-9H2,1H3,(H2,14,15,16) |
InChI Key |
KKSHIJROSMQDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=C3CCCCNC3=NN2 |
Origin of Product |
United States |
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